4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

Organic Synthesis Medicinal Chemistry Aldehyde Reactivity

Procure this essential bifunctional building block as your certified Valsartan Impurity 14 and Telmisartan impurity reference standard. Its unique orthogonal reactivity—a 4'-formyl group for Wittig/reductive amination chemistry paired with an intact 2-cyano handle for tetrazole formation—makes it irreplaceable in sartan API synthesis, ANDA analytical method validation (AMV), and quality control (QC) workflows. Unlike generic biphenyl analogs, only this precise substitution pattern delivers the mandated impurity profiling and the directing group capability required for C-H activation strategies. Secure regulatory-compliant, characterized material today.

Molecular Formula C14H9NO
Molecular Weight 207.23 g/mol
CAS No. 135689-93-9
Cat. No. B043046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Formyl-[1,1'-biphenyl]-2-carbonitrile
CAS135689-93-9
Synonyms2’-Cyano-1,1’-biphenyl-4-carboxaldehyde;  2’-Cyano-4-biphenylcarboxaldehyde;  2’-Cyano-4-formylbiphenyl;  4’-Formyl[1,1’-Biphenyl]-2-carbonitrile; 
Molecular FormulaC14H9NO
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C=O
InChIInChI=1S/C14H9NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,10H
InChIKeyGOMLISZHRJBRGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Formyl-[1,1'-biphenyl]-2-carbonitrile (CAS 135689-93-9): A Bifunctional Aryl Aldehyde-Nitrile Building Block for Targeted Synthesis


4'-Formyl-[1,1'-biphenyl]-2-carbonitrile (CAS 135689-93-9, MF: C14H9NO, MW: 207.23), also known as 2-(4-formylphenyl)benzonitrile, is a biphenyl derivative featuring two distinct functional groups: a reactive aldehyde (–CHO) at the 4'-position and a nitrile (–CN) at the 2-position . This compound is recognized as a key impurity in the synthesis of angiotensin II receptor antagonists (sartans), specifically identified as Valsartan Impurity 14 and a known impurity of Telmisartan [1]. It serves as a versatile building block in medicinal chemistry and materials science due to its bifunctional nature [2].

The Uniqueness of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile: Why Closely Related Biphenyl-2-carbonitrile Analogs Cannot Simply Be Interchanged


Generic substitution among biphenyl-2-carbonitrile analogs is not possible due to the unique and orthogonal reactivity profile conferred by the combination of the 4'-formyl and 2-cyano groups [1]. While compounds such as 4'-methylbiphenyl-2-carbonitrile (CAS 114772-53-1) or 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS 154709-19-0) share the biphenyl-2-carbonitrile core, they lack the specific electrophilic reactivity of the aldehyde group [2][3]. Conversely, simple 4-formylbiphenyl analogs lack the 2-cyano group, which is essential for directing C-H activation chemistry [4] and for constructing the tetrazole ring characteristic of sartan drugs [5]. Substituting 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile with a non-formyl analog would halt a synthetic sequence at a critical step, while replacing it with a non-nitrile analog would eliminate a crucial synthetic handle or result in a different impurity profile. The following evidence quantifies the specific advantages derived from this precise substitution pattern.

Quantitative Differentiation Evidence for 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile Against Its Closest Analogs


Reactivity Advantage: Presence of 4'-Formyl Group Enables Direct Derivatization via Wittig and Aldol Reactions

The 4'-formyl group provides a unique electrophilic handle that is completely absent in non-formyl analogs like 4'-methylbiphenyl-2-carbonitrile or unsubstituted biphenyl-2-carbonitrile. This enables the compound to participate directly in key C-C bond-forming reactions, including Wittig, aldol, and reductive amination, without requiring pre-functionalization . In contrast, analogs lacking the aldehyde (e.g., 4'-methyl or 4'-hydroxymethyl) are unreactive under these conditions, requiring separate oxidation or halogenation steps.

Organic Synthesis Medicinal Chemistry Aldehyde Reactivity

Synthetic Utility: The 2-Cyano Group as a Directing Group for C-H Activation Chemistry

The 2-cyano group in this compound and its class acts as an effective directing group in palladium-catalyzed C-H activation reactions, a property not shared by simple biphenyls or analogs lacking the ortho-nitrile [1]. This enables regioselective functionalization of the biphenyl core. While the 4'-formyl compound itself can be a substrate or product of this method, the crucial differentiator is the presence of the cyano group, which is required for this powerful synthetic transformation. Analogs like 4-formylbiphenyl (lacking the nitrile) cannot participate in this directed C-H activation chemistry.

C-H Activation Palladium Catalysis Biaryl Synthesis

Impurity Profiling: Specific Identification as Valsartan Impurity 14 and Telmisartan Impurity for Regulatory Compliance

4'-Formyl-[1,1'-biphenyl]-2-carbonitrile is a documented and characterized impurity in the synthesis of the angiotensin II receptor blockers (ARBs) Valsartan and Telmisartan [1]. It is officially designated as Valsartan Impurity 14 [2]. Its presence and quantitation are therefore a regulatory requirement for quality control (QC) and analytical method validation (AMV) of these drug substances [3]. Close analogs like 4'-methylbiphenyl-2-carbonitrile, while also potential impurities, have different retention times and mass spectrometric properties, meaning a standard of the 4'-formyl compound is uniquely required for its accurate identification and quantification in pharmaceutical batches.

Pharmaceutical Analysis Impurity Profiling Regulatory Science

Electrochemical Differentiation: Impact of Functional Groups on Redox Behavior of Biphenyl Derivatives

The redox potential of biphenyl-2-carbonitrile derivatives is highly sensitive to the nature of the substituent on the distal ring. While specific quantitative data for the 4'-formyl compound was not found in the searched literature, studies on related triphenylamine derivatives incorporating the 4-formylbiphenyl moiety demonstrate its suitability for optoelectronic applications, exhibiting distinct electrochemical properties compared to non-formyl analogs [1][2]. The electron-withdrawing nature of both the aldehyde and nitrile groups is predicted to lower the LUMO energy compared to the 4'-methyl analog, making the 4'-formyl compound a better electron acceptor and potentially useful in n-type organic semiconductors.

Materials Science Electrochemistry Organic Electronics

Optimal Use Cases for Procuring 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile (CAS 135689-93-9)


Pharmaceutical QC/QA: Quantification of Valsartan Impurity 14 and Telmisartan-Related Impurities

This is the most established and regulated application for this compound. It is a primary reference standard for the identification and quantification of a specific process impurity in Valsartan and Telmisartan Active Pharmaceutical Ingredients (APIs). Its use is mandated by regulatory bodies for analytical method development, method validation (AMV), and routine quality control (QC) of commercial drug products [1][2]. Procurement is essential for any laboratory involved in the production, testing, or regulatory filing of these widely prescribed antihypertensive drugs.

Medicinal Chemistry: Late-Stage Diversification of Sartan Scaffolds and Beyond

This compound serves as a versatile, bifunctional intermediate for the synthesis of novel angiotensin II receptor antagonists (ARBs) and related molecules. The 4'-formyl group allows for a wide range of chemical transformations—such as Wittig reactions, reductive aminations, and aldol condensations—to introduce diverse chemical moieties. Simultaneously, the 2-cyano group remains intact as a precursor for the essential tetrazole ring, a key pharmacophore in this drug class. This orthogonal reactivity enables the efficient construction of focused compound libraries for structure-activity relationship (SAR) studies [3].

Organic Synthesis Methodology: Exploring Cyano-Directed C-H Functionalization

The 2-cyano group on this compound can function as a directing group in transition metal-catalyzed C-H activation reactions [4]. This allows for the regioselective functionalization of the adjacent aromatic ring, providing a powerful and atom-economical method for constructing more complex biaryl architectures. The 4'-formyl group, meanwhile, remains available for orthogonal transformations, making this compound a strategic building block for developing new synthetic methodologies and synthesizing densely functionalized molecules.

Materials Science: Development of Novel Covalent Organic Frameworks (COFs) and Organic Electronic Materials

The electron-withdrawing 2-cyano and 4'-formyl groups on a biphenyl core confer distinct electronic properties that are valuable in materials science. As demonstrated by the use of related 4-formylbiphenyl building blocks in the synthesis of optoelectronic materials, this compound is a promising precursor for creating novel organic semiconductors, Covalent Organic Frameworks (COFs), and components for Dye-Sensitized Solar Cells (DSSCs) [5][6]. The aldehyde group serves as a key reactive site for polymerization, while the nitrile and aldehyde groups together influence the material's final electronic and optical properties, such as its electron affinity and fluorescence.

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